4-Bromo-benzoic acid pyridin-2-ylmethylene-hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N’-[(E)-(pyridin-2-yl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones It is characterized by the presence of a bromo-substituted benzene ring and a pyridine moiety connected through a hydrazone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-[(E)-(pyridin-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4-bromoaniline and 2-pyridinecarboxaldehyde. The reaction is carried out in an ethanolic solution, where the two reactants are refluxed for about 6 hours. After cooling the reaction mixture to room temperature, magnesium sulfate is added to remove excess water. The mixture is then filtered, and the filtrate is dried under reduced pressure to yield the desired product as an off-white powder .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-N’-[(E)-(pyridin-2-yl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Complexation Reactions: It can form complexes with transition metals, such as cobalt and manganese, through coordination with the pyridine and hydrazone nitrogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically in the presence of a base.
Complexation Reactions: Metal salts like cobalt(III) nitrate or manganese(II) bromide are used in the presence of suitable solvents and under controlled temperature conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Complexation Reactions: Formation of metal complexes with distinct coordination geometries, such as octahedral structures.
Wissenschaftliche Forschungsanwendungen
4-Bromo-N’-[(E)-(pyridin-2-yl)methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial activity, particularly against bacteria like Bacillus subtilis and Staphylococcus aureus.
Materials Science: The compound’s ability to form metal complexes makes it useful in the development of new materials with unique properties.
Biological Studies: Its hydrazone linkage and bromo-substituted benzene ring are of interest in the design of biologically active molecules.
Wirkmechanismus
The mechanism of action of 4-bromo-N’-[(E)-(pyridin-2-yl)methylidene]benzohydrazide involves its interaction with biological targets through its hydrazone and pyridine moieties. These functional groups can coordinate with metal ions or interact with biological macromolecules, leading to various biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or interfere with essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-N’-[(pyridin-2-yl)methylidene]benzohydrazide: Similar structure but with a fluoro substituent instead of bromo.
4-Chloro-N’-[(pyridin-2-yl)methylidene]benzohydrazide: Chlorine substituent instead of bromo, exhibiting different reactivity and properties.
Uniqueness
4-Bromo-N’-[(E)-(pyridin-2-yl)methylidene]benzohydrazide is unique due to the presence of the bromo group, which imparts distinct electronic and steric properties. This influences its reactivity, making it suitable for specific applications in coordination chemistry and materials science.
Eigenschaften
Molekularformel |
C13H10BrN3O |
---|---|
Molekulargewicht |
304.14 g/mol |
IUPAC-Name |
4-bromo-N-[(E)-pyridin-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C13H10BrN3O/c14-11-6-4-10(5-7-11)13(18)17-16-9-12-3-1-2-8-15-12/h1-9H,(H,17,18)/b16-9+ |
InChI-Schlüssel |
HVMRJFFCKYXQOK-CXUHLZMHSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br |
Kanonische SMILES |
C1=CC=NC(=C1)C=NNC(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.